molecular formula C25H26N4O B10991881 N-(3,3-diphenylpropyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(3,3-diphenylpropyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10991881
M. Wt: 398.5 g/mol
InChI Key: JEZKRNKBXBEQBG-UHFFFAOYSA-N
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Description

DTB-TZP , is a synthetic compound with a complex structure. Let’s break it down:

    N-(3,3-diphenylpropyl): This part of the compound consists of a propyl group (three carbon atoms) attached to two phenyl rings. The phenyl rings contribute to its aromatic character.

    4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide: This portion contains a butanamide group (a four-carbon chain with an amide functional group) linked to a triazolopyridine ring system. The triazolopyridine scaffold imparts unique properties.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for DTB-TZP, but one common approach involves the following steps:

    Synthesis of the Triazolopyridine Ring: Start by constructing the triazolopyridine ring system. This can be achieved through cyclization reactions using appropriate precursors.

    Amidation Reaction: Introduce the butanamide group by reacting the triazolopyridine intermediate with an appropriate amine and acyl chloride.

    Phenylpropyl Group Attachment: Finally, attach the phenylpropyl moiety to the amide nitrogen.

Industrial Production:: DTB-TZP is not widely produced industrially due to its specialized applications. small-scale synthesis in research laboratories is feasible.

Chemical Reactions Analysis

DTB-TZP undergoes various reactions:

    Oxidation: It can be oxidized to form derivatives with altered properties.

    Reduction: Reduction of the triazolopyridine ring may yield different analogs.

    Substitution: Substituents on the phenyl rings can be modified via substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

DTB-TZP finds applications in:

    Medicine: It exhibits potential as an antitumor agent due to its unique structure and interactions with cellular targets.

    Chemical Biology: Researchers use it as a probe to study specific biological pathways.

    Industry: Limited applications in specialized chemical processes.

Mechanism of Action

The exact mechanism remains under investigation, but DTB-TZP likely interacts with specific receptors or enzymes, affecting cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

DTB-TZP stands out due to its triazolopyridine core and phenylpropyl side chains. Similar compounds include :

    Triazolopyridines: These share the same ring system but differ in substituents.

    Amides with Phenyl Groups: Other amides with phenyl substituents exhibit distinct properties.

: Reference: Example reference

Properties

Molecular Formula

C25H26N4O

Molecular Weight

398.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C25H26N4O/c30-25(16-9-15-24-28-27-23-14-7-8-19-29(23)24)26-18-17-22(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-8,10-14,19,22H,9,15-18H2,(H,26,30)

InChI Key

JEZKRNKBXBEQBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CCCC2=NN=C3N2C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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